molecular formula C13H7NO5 B14118235 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid

2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid

Cat. No.: B14118235
M. Wt: 257.20 g/mol
InChI Key: DLPXYTSBPSCSBU-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The reaction is carried out under reflux in methanesulfonic acid (MsOH) and methanol (MeOH), yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid stands out due to its specific arrangement of functional groups and the resulting chemical properties. Its unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H7NO5

Molecular Weight

257.20 g/mol

IUPAC Name

2-oxo-1H-benzo[cd]indole-5,6-dicarboxylic acid

InChI

InChI=1S/C13H7NO5/c15-11-5-1-2-6(12(16)17)9-7(13(18)19)3-4-8(14-11)10(5)9/h1-4H,(H,14,15)(H,16,17)(H,18,19)

InChI Key

DLPXYTSBPSCSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)N3)C(=O)O)C(=O)O

Origin of Product

United States

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